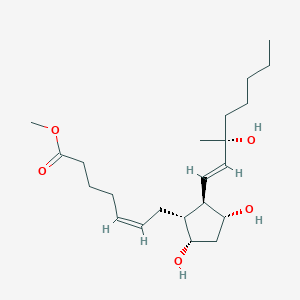

15(R)-15-methyl Prostaglandin F2alpha methyl ester

Übersicht

Beschreibung

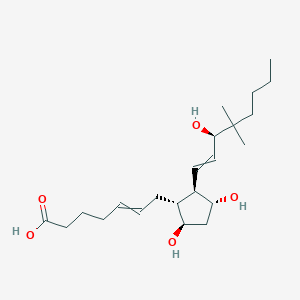

“15®-15-methyl Prostaglandin F2alpha methyl ester” is a form of Prostaglandin F2α, which is a naturally occurring prostaglandin . Prostaglandins are lipids throughout the entire body that have a hormone-like function . This compound is an analog of PGF2α in which the C-1 carboxyl group has been esterified as the methyl ester .

Synthesis Analysis

The synthesis of prostaglandins, including “15®-15-methyl Prostaglandin F2alpha methyl ester”, is of utmost importance due to their valuable medicinal applications and unique chemical structures . A unified synthesis of prostaglandins has been reported from the readily available dichloro-containing bicyclic ketone 6a guided by biocatalytic retrosynthesis . This process involves 11-12 steps with 3.8-8.4% overall yields .Molecular Structure Analysis

The molecular structure of “15®-15-methyl Prostaglandin F2alpha methyl ester” is complex. The molecular formula is C21H36O5 . The molecular weight is 368.51 . The SMILES string representation of the molecule isCCCCCC@H\C=C\[C@H]1C@HCC@H[C@@H]1C\C=C/CCCC(=O)OCC . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “15®-15-methyl Prostaglandin F2alpha methyl ester” include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones . Another key transformation is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol 10 .Physical And Chemical Properties Analysis

The physical and chemical properties of “15®-15-methyl Prostaglandin F2alpha methyl ester” include a concentration of 5 mg/mL in methyl acetate . The compound is stored at a temperature of -20°C .Wissenschaftliche Forschungsanwendungen

Termination of Pregnancy : 15(R)-15-methyl Prostaglandin F2alpha methyl ester has been investigated for its role in the termination of pregnancy. It has been found effective when administered by various routes such as intramuscular injection and vaginal suppositories. The efficacy rates under optimal dosage regimens have reached high percentages with a complete abortion rate being significant. This application avoids the need for invasive procedures (Gutknecht & Southern, 1975).

Gastric Secretion Inhibition : The compound is also a potent inhibitor of basal and pentagastrin-induced acid secretion when given orally to male volunteers. This indicates its potential in managing conditions related to gastric acid secretion, such as peptic ulcers (Carter, Karim, Bhana, & Ganesan, 1973).

Radioimmunoassay Development : It has been used to develop a sensitive, accurate, and relatively specific radioimmunoassay. This assay can detect very low levels of the compound in unextracted blood plasma, which is important for both clinical and research applications (Cornette, Beuving, & Kirton, 1976).

Gastric Mucosa Studies : The compound has been studied for its effects on the gastric mucosa in patients with peptic ulceration, suggesting its potential therapeutic role in this area (Fung, Lee, & Karim, 1974).

Metabolism in Rats : Research has also been conducted on the metabolic transformation and excretion of 15(R)-15-methyl Prostaglandin F2alpha methyl ester in rats. This is important for understanding how the compound is processed in the body and its potential long-term effects (Tarpley & Sun, 1978).

Outpatient Fertility Control : Its application in outpatient fertility control has been explored, showing promise as a practical and reliable procedure for early pregnancy termination (Bygdeman, Martin, Eneroth, Leader, & Lundström, 1976).

Safety And Hazards

Zukünftige Richtungen

Prostaglandin F2α, to which “15®-15-methyl Prostaglandin F2alpha methyl ester” is related, is used in medicine to induce labor and as an abortifacient . It is also used to treat uterine infections in domestic animals . The future directions of research on this compound could involve further exploration of its medicinal applications and the development of more efficient and stereoselective synthesis methods .

Eigenschaften

IUPAC Name |

methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-4-5-10-14-22(2,26)15-13-18-17(19(23)16-20(18)24)11-8-6-7-9-12-21(25)27-3/h6,8,13,15,17-20,23-24,26H,4-5,7,9-12,14,16H2,1-3H3/b8-6-,15-13+/t17-,18-,19+,20-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCOAAFKJZXJFP-IFMFXUMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15(R)-15-methyl Prostaglandin F2alpha methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

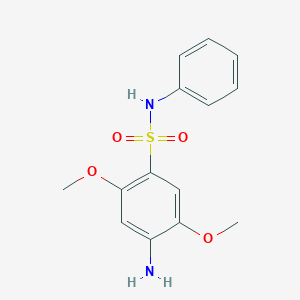

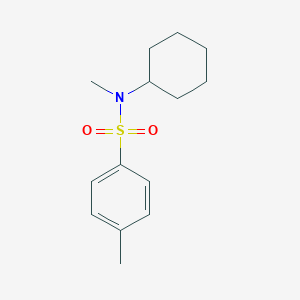

![Methyl 3-{(Z)-[(dimethylamino)methylene]amino}-2-pyrazinecarboxylate](/img/structure/B160246.png)

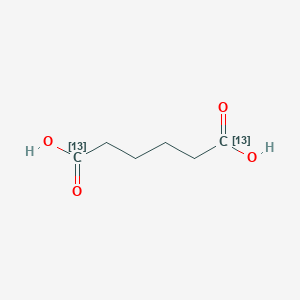

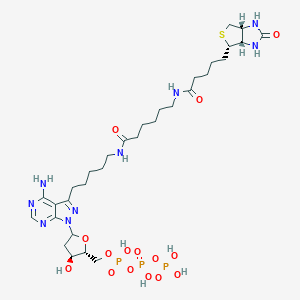

![(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B160249.png)

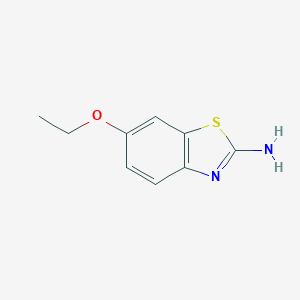

![5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B160251.png)

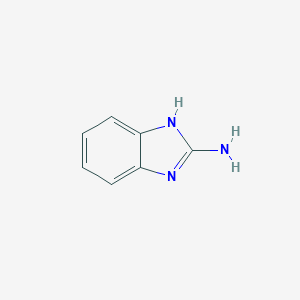

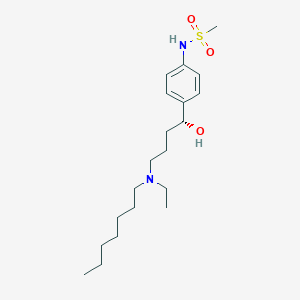

![2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile](/img/structure/B160262.png)